N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1060286-87-4
VCID: VC11929643
InChI: InChI=1S/C19H19F3N2O3/c1-27-10-9-23-17(25)11-13-5-7-16(8-6-13)24-18(26)14-3-2-4-15(12-14)19(20,21)22/h2-8,12H,9-11H2,1H3,(H,23,25)(H,24,26)
SMILES: COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C19H19F3N2O3
Molecular Weight: 380.4 g/mol

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide

CAS No.: 1060286-87-4

Cat. No.: VC11929643

Molecular Formula: C19H19F3N2O3

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide - 1060286-87-4

Specification

CAS No. 1060286-87-4
Molecular Formula C19H19F3N2O3
Molecular Weight 380.4 g/mol
IUPAC Name N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C19H19F3N2O3/c1-27-10-9-23-17(25)11-13-5-7-16(8-6-13)24-18(26)14-3-2-4-15(12-14)19(20,21)22/h2-8,12H,9-11H2,1H3,(H,23,25)(H,24,26)
Standard InChI Key AAAYKNATEGODLJ-UHFFFAOYSA-N
SMILES COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound with a molecular formula of C19H19F3N2O3 and a molecular weight of approximately 380.4 g/mol. This compound features a trifluoromethyl group and a methoxyethyl carbamoyl moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yields and purity of the final product. The compound's reactivity is influenced by its functional groups, allowing for further synthetic modifications.

Biological Applications and Research Findings

This compound has potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting cancer and other proliferative disorders. Its unique structural features may also lend it utility in materials science, particularly in developing fluorinated polymers with enhanced thermal and chemical stability.

Interaction studies involving this compound would typically focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. Techniques such as surface plasmon resonance or molecular docking simulations could be employed to elucidate these interactions, providing insights into its mechanism of action and potential therapeutic efficacy.

Comparison with Related Compounds

Several compounds share structural similarities with N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide. A comparison of these compounds highlights their unique characteristics:

Compound NameStructureUnique Features
N-[4-(methylcarbamoyl)phenyl]-3-(trifluoromethyl)benzamideSimilar to the target compound but lacks the methoxyethyl groupSimpler structure, potentially different biological activity
4-((2-(3,5-Bis(trifluoromethyl)phenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazol-1-yl)methyl)benzamideContains an imidazole ringMore complex interactions due to additional functional groups
N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamideIncorporates a piperidine ringDifferent pharmacological profile due to the presence of piperidine

These comparisons illustrate how variations in substituents and functional groups can significantly alter the biological activity and therapeutic potential of related compounds.

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